![molecular formula C18H22BrN3O3S B11255436 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone](/img/structure/B11255436.png)
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
Introduction of the Sulfonyl Group: The pyrazole ring is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Attachment of the Piperidyl Group: The sulfonylated pyrazole is further reacted with 4-methylpiperidine under suitable conditions to attach the piperidyl group.
Formation of the Ketone: Finally, the compound is reacted with 4-bromobenzoyl chloride to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
科学的研究の応用
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Bromobenzoyl Chloride: A precursor used in the synthesis of the compound.
4-Methylpiperidine: A component of the piperidyl group in the compound.
Uniqueness
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H22BrN3O3S |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
(4-bromophenyl)-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H22BrN3O3S/c1-12-8-10-21(11-9-12)26(24,25)17-13(2)20-22(14(17)3)18(23)15-4-6-16(19)7-5-15/h4-7,12H,8-11H2,1-3H3 |
InChIキー |
NKHLIDOICYQPLQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11255368.png)
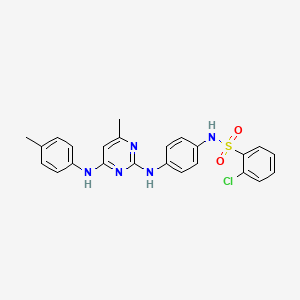
![3-tert-butyl-7-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255372.png)
![N-(5-chloro-2-methylphenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255376.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11255381.png)
![3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11255393.png)
![4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11255398.png)
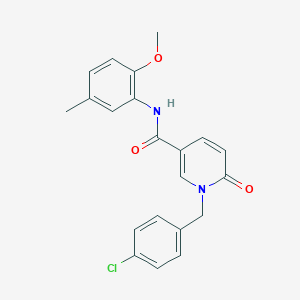
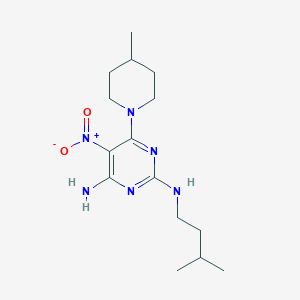
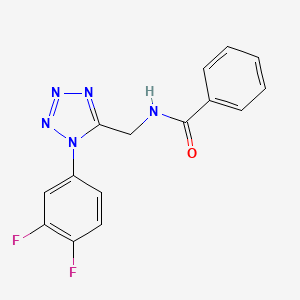
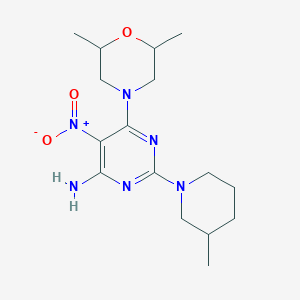
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11255432.png)
![1-phenyl-2-({5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11255433.png)
![5-fluoro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11255435.png)
